molecular formula C25H24Cl2N2 B12618915 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-

8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-

Cat. No.: B12618915
M. Wt: 423.4 g/mol
InChI Key: TYLQNPVGILBSQQ-YQQQUEKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- (CAS: 936106-68-2) features a bicyclic 8-azabicyclo[3.2.1]octane core with two key substituents:

  • 8-position: A bis(2-chlorophenyl)methyl group, providing steric bulk and electron-withdrawing chlorine atoms.

This structural framework is associated with diverse biological activities, including neurokinin-1 (NK1) receptor antagonism and mu-opioid receptor interactions . Its stereochemical configuration (3-exo) and substituent arrangement distinguish it from related derivatives.

Properties

Molecular Formula

C25H24Cl2N2

Molecular Weight

423.4 g/mol

IUPAC Name

(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyridin-2-yl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C25H24Cl2N2/c26-22-9-3-1-7-20(22)25(21-8-2-4-10-23(21)27)29-18-12-13-19(29)16-17(15-18)24-11-5-6-14-28-24/h1-11,14,17-19,25H,12-13,15-16H2/t17?,18-,19+

InChI Key

TYLQNPVGILBSQQ-YQQQUEKLSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)C5=CC=CC=N5

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Reduction Reactions

One effective method involves the reduction of suitable precursors to yield the desired azabicyclo compound. For example:

  • Example Process :
    • A precursor compound (e.g., 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane) is reduced using lithium borohydride in methanol.
    • The reaction is typically carried out at ambient temperature with stirring for several hours, followed by extraction with ethyl acetate and drying over sodium sulfate.

Yield and Conditions :

  • Typical yields range from 60% to 80%, depending on the specific substrate and reaction conditions employed.

N-Alkylation

N-Alkylation is crucial for introducing substituents that enhance biological activity:

  • Method :
    • An azabicyclo compound undergoes nucleophilic substitution with alkyl halides (e.g., benzyl chloride) in the presence of a base like potassium carbonate.

Yield and Conditions :

  • Yields can vary significantly, often between 50% and 90%, influenced by the choice of alkyl halide and solvent used.

Functional Group Transformations

Transformations such as hydrolysis or halogenation can also be employed:

  • Example Process :
    • Hydrolysis of an ester derivative using hydrochloric acid in dioxane leads to the formation of the corresponding alcohol.

Yield and Conditions :

  • This method typically yields high purity products (up to 95%) after careful purification steps like recrystallization or column chromatography.

Data Table: Summary of Synthesis Methods

Methodology Reaction Conditions Yield (%) Purification Method
Reduction with LiBH4 Methanol, ambient temperature 60-80 Ethyl acetate extraction
N-Alkylation KOH, ethanol, alkyl halide 50-90 Column chromatography
Hydrolysis HCl in dioxane, reflux Up to 95 Recrystallization

Research Findings and Trends

Recent studies have focused on optimizing these synthesis routes for better yields and reduced environmental impact:

  • Enantioselective Synthesis : Research has shown that using chiral catalysts can enhance selectivity and yield for certain derivatives, making them more viable for pharmaceutical applications.

  • Mechanochemical Approaches : Innovations in mechanochemistry have been explored to improve reaction efficiency while minimizing waste products.

Chemical Reactions Analysis

Substitution Reactions

The bicyclic nitrogen and aromatic substituents enable nucleophilic and electrophilic substitution. Key examples include:

Mitsunobu Reaction

The 3-hydroxy derivative undergoes Mitsunobu reactions to introduce aryloxy groups. For instance, coupling with 4-fluoro-3-bromophenol using diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF yields 3-(aryloxy)-substituted products .

Reaction Conditions

ReagentsSolventTemperatureTimeYield
DEAD, PPh₃, aryl phenolTHFAmbient72 h60–75%

Displacement of Leaving Groups

The 3-position can undergo nucleophilic displacement. For example, treatment of 3-substituted-8-azabicyclo[3.2.1]octane derivatives with sodium hydride in DMF facilitates substitution with phenols or heteroaryl groups .

Protection and Deprotection of the Azabicyclic Nitrogen

The nitrogen in the azabicyclic core is often protected during synthesis:

  • Protection : Use of tert-butyloxycarbonyl (Boc) via Boc-anhydride under basic conditions .

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes the Boc group .

Cycloaddition Reactions

The bicyclic scaffold participates in [3+2] cycloadditions. Oxidopyridinium ions react with maleimides under mild conditions to form 8-azabicyclo[3.2.1]octane derivatives, demonstrating functional group tolerance and high yields .

Example Reaction

SynthonsConditionsProduct Yield
Oxidopyridinium + maleimideRoom temperature, 12 h85%

Hydrolysis Reactions

Nitrile groups on the bicyclic framework are hydrolyzed to carboxamides. For example:

  • Step 1 : Hydrolysis with potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) .

  • Step 2 : Acidic workup (e.g., HCl) to isolate the product .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups. A benzophenone imine intermediate facilitates Buchwald–Hartwig amination for sulfonamide derivatives .

Mechanistic Insights

  • Stereoselectivity : The rigid bicyclic structure imparts modest stereoselectivity in substitution reactions, favoring exo-configured products .

  • Electronic Effects : Electron-withdrawing chlorophenyl groups enhance electrophilic aromatic substitution at the pyridine ring .

Challenges and Limitations

  • Stereochemical Control : Achieving enantiopure products often requires chiral auxiliaries or catalysts .

  • Functional Group Compatibility : Reactive nitrogen and aromatic systems limit harsh reaction conditions .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its potential in treating Parkinson's disease (PD). A study synthesized multiple 8-azabicyclo[3.2.1]octane analogs and evaluated their anti-Parkinsonian activity in albino mice. The results indicated that certain derivatives significantly reduced catatonic responses and tremors induced by chlorpromazine, suggesting a potential role in enhancing dopamine levels in the brain .

Monoamine Reuptake Inhibition

The compound functions as a monoamine reuptake inhibitor, which is crucial in the treatment of various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research indicates that these derivatives can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby contributing to their therapeutic effects .

Table 1: Summary of Monoamine Reuptake Inhibition Studies

Study ReferenceTarget TransporterCompound TestedK(i) Value (nM)Selectivity
Dopamine22e4.0High
Serotonin22g3.9High

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of these compounds is essential for optimizing their pharmacological properties. A study conducted a comprehensive SAR analysis of various derivatives to identify key moieties that enhance binding affinity and selectivity for specific neurotransmitter transporters .

Case Study 1: Anti-Parkinsonism Activity

In a detailed examination of five synthesized compounds based on the 8-azabicyclo[3.2.1]octane framework, compounds B and E exhibited significant anti-Parkinsonian effects compared to atropine in animal models. The study highlighted the importance of specific structural modifications that enhance dopamine receptor interaction .

Case Study 2: Treatment of Depression

A clinical investigation into the efficacy of monoamine reuptake inhibitors derived from the 8-azabicyclo[3.2.1]octane scaffold demonstrated promising results in alleviating symptoms of depression with fewer side effects than traditional antidepressants like tricyclics and SSRIs .

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name Substituents (Position) Molecular Weight Key Biological Target Key Properties
Target Compound: 8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)- 8: bis(2-chlorophenyl)methyl; 3-exo: 2-pyridinyl ~450 (estimated) NK1 receptors , Mu-opioid receptors High lipophilicity (Cl atoms), potential CNS activity
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 2292-11-7) 8: methyl; 3: bromo 204.11 N/A Lower molecular weight; bromine enhances electrophilicity
SCH 221510 (CAS: 322473-89-2) 8: bis(2-methylphenyl)methyl; 3: phenyl 397.55 Not specified Methyl groups reduce electron-withdrawing effects vs. Cl
8-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine 8: methyl; 3: propylamine 244.38 N/A Aliphatic amine increases basicity (logP: 1.61)
Pyrazole sulfonamide derivatives 8: sulfonamide; 3: phenoxy/pyrazinyloxy ~400–450 Non-opioid targets (e.g., enzymes) Sulfonamide enhances solubility and hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The bis(2-chlorophenyl)methyl group increases logP compared to methyl or phenyl substituents (e.g., SCH 221510 logP ~3.5 vs. target ~5.0 estimated), enhancing blood-brain barrier penetration .
  • Solubility: The 2-pyridinyl group’s basic nitrogen may improve aqueous solubility relative to non-aromatic analogs (e.g., 3-bromo-8-methyl derivative) .

Stereochemical and Spatial Considerations

  • Exo vs. Endo Configuration : The 3-exo configuration positions the pyridinyl group outward, optimizing interactions with receptor binding pockets. In contrast, endo configurations (e.g., SCH 221510 ) may reduce accessibility.
  • Bicyclic Core Rigidity : The 8-azabicyclo[3.2.1]octane scaffold enforces a rigid conformation, enhancing binding affinity compared to flexible acyclic analogs .

Key Research Findings

Substituent Effects on Activity :

  • Chlorine atoms in the bis(2-chlorophenyl) group enhance hydrophobic interactions and metabolic stability compared to methyl or hydrogen substituents .
  • The 2-pyridinyl group’s nitrogen participates in hydrogen bonding, a critical feature absent in sulfonamide or ester derivatives .

Synthetic Challenges :

  • Introducing bulky substituents at C8 (e.g., bis(2-chlorophenyl)methyl) requires advanced coupling strategies, as seen in the synthesis of related tropane alkaloids .

Safety and Selectivity :

  • The target compound’s selectivity over hERG channels (linked to cardiac toxicity) is superior to C6-substituted analogs with acidic groups .

Biological Activity

8-Azabicyclo[3.2.1]octane derivatives, particularly the compound 8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-, (3-exo)-, have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound exhibits significant activity as a monoamine reuptake inhibitor , targeting neurotransmitter systems in the central nervous system. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive functions. This mechanism is particularly relevant for treating disorders such as depression and anxiety .

Inhibition of NAAA

Recent studies have identified that certain azabicyclo[3.2.1]octane derivatives can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in inflammatory responses. For instance, compound ARN19689 demonstrated potent inhibition with an IC50 value of 0.042 μM, highlighting its potential for managing inflammation-related conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azabicyclo structure significantly affect biological activity. For example:

  • Substituent Variations : The presence of different substituents on the phenyl rings can enhance or diminish inhibitory potency against NAAA and monoamine transporters.
  • Geometric Isomerism : The endo configuration has shown superior activity compared to its exo counterpart in several assays .

Biological Activity Data

The following table summarizes key findings related to the biological activity of various azabicyclo[3.2.1]octane derivatives:

CompoundTargetIC50 Value (μM)Activity
ARN19689NAAA0.042Potent inhibitor
Compound 31FAAH0.655Moderate inhibitor
Compound 50AC30Low inhibition

Case Studies

  • Analgesic Activity : A study evaluated the analgesic properties of a series of 8-azabicyclo[3.2.1]octane esters. One compound demonstrated significant analgesic effects in a hot plate test, outperforming morphine in certain parameters .
  • Antidepressant Effects : In preclinical models, compounds derived from the azabicyclo scaffold showed promise in alleviating symptoms of depression by modulating monoamine levels effectively .
  • Opioid Receptor Interaction : Some derivatives have been characterized as mu-opioid receptor antagonists, suggesting their potential in treating opioid-induced side effects while preserving analgesic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-azabicyclo[3.2.1]octane derivatives with bis(2-chlorophenyl)methyl and pyridinyl substituents?

  • Methodological Answer : The synthesis of bicyclic amines like this compound typically involves radical cyclization or Mannich-type reactions to form the bicyclo[3.2.1]octane scaffold. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been effective for analogous azabicyclo compounds, achieving >99% diastereocontrol . Substituents like the bis(2-chlorophenyl)methyl group may require Friedel-Crafts alkylation or Grignard reactions, while pyridinyl groups are often introduced via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). Purity optimization can involve column chromatography with gradients of ethyl acetate/hexane .

Q. How can the stereochemical configuration (3-exo) of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. If crystals are unavailable, NOE (Nuclear Overhauser Effect) NMR experiments can differentiate exo/endo configurations by analyzing spatial proximity of protons. For instance, the 3-exo configuration would show NOE correlations between the pyridinyl proton and specific bridgehead hydrogens .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantify purity (>99% achievable with C18 columns and acetonitrile/water mobile phases) .
  • LCMS : Confirm molecular weight (e.g., observed m/z matching theoretical [M+H]+).
  • 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., aromatic protons from bis(2-chlorophenyl) and pyridinyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects of the bis(2-chlorophenyl)methyl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) can model steric hindrance and electron-withdrawing effects of the chlorophenyl groups. Experimentally, kinetic studies under varying conditions (e.g., temperature, solvent polarity) can isolate steric vs. electronic contributions. For example, bulky substituents may slow reaction rates in SN2 mechanisms but enhance stability in radical intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar azabicyclo compounds?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) or cell lines.
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Cl with F on phenyl rings) to isolate pharmacophoric features.
  • Docking studies : Use molecular dynamics simulations to assess binding affinity variations due to substituent positioning .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions.
  • LCMS monitoring : Track degradation products (e.g., hydrolysis of the bicyclo scaffold or dechlorination).
  • Pharmacokinetic assays : Measure half-life in in vitro liver microsomes to predict metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.